molecular formula C12H13ClN2O3 B2433802 2-Chloro-N-[(3R)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]acetamide CAS No. 2411180-48-6

2-Chloro-N-[(3R)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]acetamide

Cat. No. B2433802
CAS RN: 2411180-48-6
M. Wt: 268.7
InChI Key: UQKIOMJTUCOYLR-MRVPVSSYSA-N
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Description

2-Chloro-N-[(3R)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]acetamide, also known as Compound X, is a chemical compound that has been studied extensively for its potential applications in scientific research.

Mechanism of Action

2-Chloro-N-[(3R)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]acetamide X works by binding to a specific site on the protein of interest, which prevents the interaction between the protein and its binding partner. This mechanism of action has been shown to be effective in inhibiting various protein-protein interactions.
Biochemical and Physiological Effects
2-Chloro-N-[(3R)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]acetamide X has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Chloro-N-[(3R)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]acetamide X can inhibit the growth of cancer cells by inducing apoptosis. Additionally, 2-Chloro-N-[(3R)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]acetamide X has been shown to inhibit the activity of certain enzymes, which can be useful in understanding their role in various biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Chloro-N-[(3R)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]acetamide X in lab experiments is its specificity for certain proteins. This allows researchers to selectively inhibit the activity of a specific protein without affecting other proteins in the cell. However, one limitation of using 2-Chloro-N-[(3R)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]acetamide X is its potential toxicity. In vitro studies have shown that high concentrations of 2-Chloro-N-[(3R)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]acetamide X can be toxic to cells.

Future Directions

There are several future directions for research on 2-Chloro-N-[(3R)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]acetamide X. One area of research is the development of more potent and specific inhibitors of protein-protein interactions. Additionally, researchers could investigate the potential therapeutic applications of 2-Chloro-N-[(3R)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]acetamide X in the treatment of cancer and other diseases. Finally, more studies are needed to fully understand the biochemical and physiological effects of 2-Chloro-N-[(3R)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]acetamide X and its potential limitations in lab experiments.
Conclusion
In conclusion, 2-Chloro-N-[(3R)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]acetamide X is a chemical compound that has shown promise as a tool for studying protein-protein interactions and understanding various biological processes. Its specificity for certain proteins and ability to inhibit their activity make it a valuable tool for scientific research. However, further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 2-Chloro-N-[(3R)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]acetamide X involves the reaction of 2-chloroacetamide with 3R-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-ylamine in the presence of a base. The reaction yields 2-Chloro-N-[(3R)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]acetamide X as a white solid with a melting point of 210-212°C.

Scientific Research Applications

2-Chloro-N-[(3R)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]acetamide X has been used in scientific research as a tool to study various biological processes. One of the main applications of 2-Chloro-N-[(3R)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]acetamide X is in the study of protein-protein interactions. 2-Chloro-N-[(3R)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]acetamide X has been shown to inhibit the interaction between two proteins, which can be useful in understanding the role of these proteins in various biological processes.

properties

IUPAC Name

2-chloro-N-[(3R)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3/c1-15-9-4-2-3-5-10(9)18-7-8(12(15)17)14-11(16)6-13/h2-5,8H,6-7H2,1H3,(H,14,16)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKIOMJTUCOYLR-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OCC(C1=O)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2OC[C@H](C1=O)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[(3R)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]acetamide

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